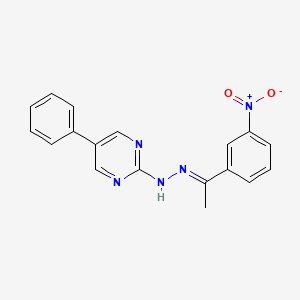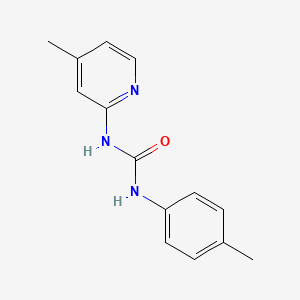![molecular formula C17H17N3O6 B5714094 N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)
N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMOX, and it has been synthesized using different methods.
Mechanism of Action
The mechanism of action of DMOX is not fully understood, but it is believed to involve the formation of a complex with metal ions, leading to changes in the fluorescence properties of DMOX. In photodynamic therapy, DMOX is activated by light, leading to the production of reactive oxygen species that cause damage to cancer cells.
Biochemical and Physiological Effects
DMOX has been reported to have low toxicity and good biocompatibility, making it suitable for use in biological systems. In vitro studies have shown that DMOX has a high binding affinity for metal ions such as copper and zinc. DMOX has also been shown to induce apoptosis in cancer cells in photodynamic therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMOX in lab experiments is its high sensitivity and selectivity for metal ions. DMOX is also easy to synthesize and has low toxicity, making it suitable for use in biological systems. However, one limitation of DMOX is its limited solubility in aqueous solutions, which can affect its performance in some applications.
Future Directions
There are many future directions for the research and development of DMOX. One potential application is the use of DMOX as a biosensor for the detection of metal ions in environmental and clinical samples. Another direction is the synthesis of new derivatives of DMOX with improved properties for specific applications. Additionally, the use of DMOX in combination with other compounds for cancer treatment is an area of ongoing research.
Conclusion
In conclusion, N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide, commonly known as DMOX, is a chemical compound with various scientific research applications. It has been synthesized using different methods and has been shown to have low toxicity and good biocompatibility. DMOX has a high sensitivity and selectivity for metal ions and has potential applications in biosensing, photodynamic therapy, and the synthesis of MOFs. Ongoing research in this field will lead to the discovery of new applications and derivatives of DMOX with improved properties.
Synthesis Methods
DMOX can be synthesized using different methods, including the reaction between 3,4-dimethoxybenzoic acid and 4-nitrophenylethylamine in the presence of a coupling agent. Another method involves the reaction between 3,4-dimethoxybenzoyl chloride and 4-nitrophenylethylamine in the presence of a base. Both methods have been reported to yield high purity DMOX.
Scientific Research Applications
DMOX has been used in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions in biological systems. DMOX has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, DMOX has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-24-14-8-5-12(10-15(14)25-2)17(21)26-19-16(18)9-11-3-6-13(7-4-11)20(22)23/h3-8,10H,9H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZWXZOJJMNYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)



![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)
![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)
